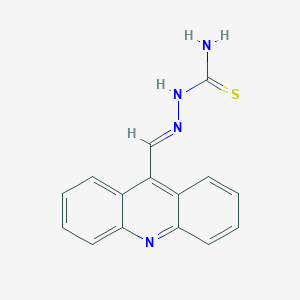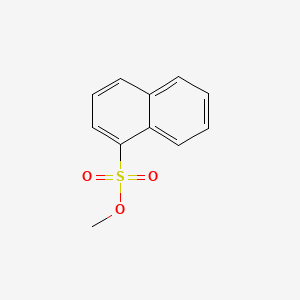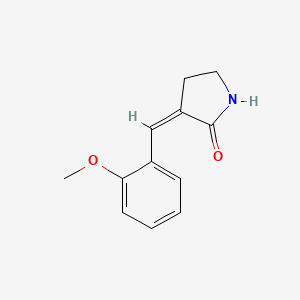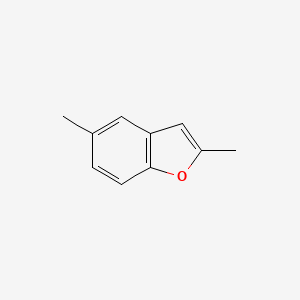
2,5-Dimethylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylbenzofuran is an organic compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. This compound is notable for its two methyl groups attached at the 2 and 5 positions of the benzofuran ring. It has a molecular formula of C({10})H({10})O and a molecular weight of 146.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2,5-dimethylphenol with an appropriate aldehyde in the presence of an acid catalyst. This reaction proceeds through an electrophilic aromatic substitution mechanism, forming the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2,5-dione, while reduction can produce 2,5-dimethyldihydrobenzofuran .
Scientific Research Applications
2,5-Dimethylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications include the development of drugs targeting specific biological pathways.
Industry: Used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Dimethylbenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, certain derivatives may inhibit enzyme activity by binding to the active site, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Benzofuran: The parent compound without methyl groups.
2-Methylbenzofuran: A single methyl group at the 2 position.
5-Methylbenzofuran: A single methyl group at the 5 position.
Uniqueness: 2,5-Dimethylbenzofuran is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, alter its electronic properties, and potentially increase its efficacy in various applications compared to its analogs .
Properties
CAS No. |
29040-46-8 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2,5-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3 |
InChI Key |
GABZMWUBFGPQPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
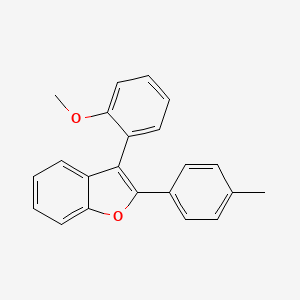
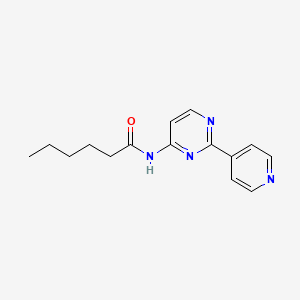
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)

![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
